molecular formula C6H2N4O5 B1670408 Diazodinitrophenol CAS No. 4682-03-5

Diazodinitrophenol

Cat. No.: B1670408
CAS No.: 4682-03-5
M. Wt: 210.1 g/mol
InChI Key: IUKSYUOJRHDWRR-UHFFFAOYSA-N
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Description

. It is known for its explosive properties and has been used in the production of dyes and explosives. The compound forms yellow crystals in its pure form, although the color can vary depending on impurities .

Mechanism of Action

Diazodinitrophenol (DDNP), also known as CV76O0RICT, is a diazo compound that has been used in the production of dyes and explosives . This article will explore the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that ddnp is often used as an initiating explosive in propellant primer devices . It’s also a substitute for lead styphnate in what are termed “green” or “non-toxic” (lead-free) priming explosive compositions .

Mode of Action

It’s known that ddnp is less sensitive to impact but more powerful than mercury fulminate and almost as powerful as lead azide . This suggests that the compound interacts with its targets in a way that results in a powerful explosive reaction when initiated.

Biochemical Pathways

It’s known that the compound was first synthesized by introducing nitric oxides into an alcoholic solution of 2-amino-4,6-dinitrophenol (picramic acid) .

Pharmacokinetics

It’s known that the compound is insoluble in water . It is soluble in acetic acid, acetone, concentrated hydrochloric acid, and most non-polar solvents . This suggests that the compound’s bioavailability may be influenced by these solvents.

Result of Action

The result of this compound’s action is a powerful explosive reaction. It’s less sensitive to impact but more powerful than mercury fulminate and almost as powerful as lead azide . This makes it a useful compound in the production of explosives.

Biochemical Analysis

Biochemical Properties

Diazodinitrophenol plays a role in biochemical reactions primarily due to its diazo and nitro functional groups. These groups make it highly reactive and capable of interacting with various biomolecules. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the liver . The compound can also interact with proteins and other biomolecules through its nitro groups, leading to the formation of reactive intermediates that can modify these biomolecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cellular metabolism and inducing oxidative stress . The compound affects cell signaling pathways by modifying proteins involved in these pathways, leading to altered gene expression and cellular responses . This compound can also impact cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and inhibit their activity, leading to disrupted metabolic processes . The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . Additionally, this compound can generate reactive intermediates that cause oxidative damage to cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including increased oxidative stress and damage to cellular components . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and metabolic disruption . At higher doses, this compound can cause significant toxicity, including liver damage, oxidative stress, and even death . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels . Toxic or adverse effects at high doses include severe oxidative damage, disruption of metabolic processes, and organ failure .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can affect metabolic flux by inhibiting key enzymes involved in energy production and detoxification processes . This compound can also alter metabolite levels by generating reactive intermediates that modify metabolic pathways . These interactions can lead to disrupted cellular metabolism and increased production of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver . The compound’s localization and accumulation can affect its activity and function, leading to localized oxidative stress and metabolic disruption .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound can localize to mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . The compound’s activity and function can be affected by its subcellular localization, leading to varied cellular responses depending on its specific location within the cell .

Comparison with Similar Compounds

Diazodinitrophenol can be compared with other diazo compounds such as:

This compound is unique due to its relatively lower sensitivity to impact and friction while maintaining high explosive power .

Properties

IUPAC Name

2-diazonio-4,6-dinitrophenolate
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InChI

InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSYUOJRHDWRR-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4O5
Record name DIAZODINITROPHENOL
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Molecular Weight

210.10 g/mol
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Physical Description

Diazodinitrophenol appears as a yellow crystalline solid that darkens on exposure to sunlight. Must be shipped wet with at least 40% water or water and denatured alcohol mixture. May explode due to shock, heat, flame, or friction if dry. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Yellow solid; Darkened on exposure to sunlight; [CAMEO]
Record name DIAZODINITROPHENOL
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Record name Diazodinitrophenol
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CAS No.

4682-03-5; 87-31-0, 4682-03-5
Record name DIAZODINITROPHENOL
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Record name 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro-
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Record name 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one
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Record name DIAZODINITROPHENOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DDNP?

A: The molecular formula of DDNP is C6H2N4O5, and its molecular weight is 210.11 g/mol. []

Q2: Are there any spectroscopic data available for DDNP?

A: Yes, researchers have used various spectroscopic techniques to characterize DDNP. Infrared spectroscopy has been utilized to study the characteristic -N=N- group of DDNP, using potassium thiocyanate as an internal standard. [] Additionally, ¹H NMR spectroscopy has been employed to investigate the stability of DDNP in the solid phase. []

Q3: What is the impact of density on DDNP's initiation behavior?

A: The loading density of DDNP significantly influences its constant current time of initiation and energy requirements. This influence can be attributed to factors like explosive phase changes and heat generation. [] It was observed that DDNP undergoes a phase change, existing in a molten state at the time of ignition, as indicated by voltage inflection techniques. []

Q4: What are the main applications of DDNP?

A: DDNP is primarily used as a primary explosive in detonators and other initiating devices. [, , ] It is often preferred over lead-based primary explosives due to its lower toxicity.

Q5: Can DDNP be used to initiate secondary explosives?

A: Yes, DDNP is capable of initiating secondary explosives like RDX (1, 3, 5-trinitro-1, 3, 5-triazinane). Studies comparing different diazodinitrophenol isomers have shown that the initiation capability can vary depending on the isomer's structure. []

Q6: What are the environmental concerns associated with DDNP production?

A: The production of DDNP generates significant amounts of wastewater containing diazo, nitro, and other refractory compounds, posing risks to the environment and human health. [, , ]

Q7: What methods are available for treating DDNP wastewater?

A7: Several methods have been investigated for treating DDNP wastewater, including:

  • Fenton reagent treatment: This advanced oxidation process effectively removes COD (Chemical Oxygen Demand) and color from DDNP wastewater. []
  • White rot fungus treatment: This biological treatment method utilizes white rot fungi, either in suspension or immobilized on peat, to degrade pollutants in DDNP wastewater. [, ]
  • Micro-electrolysis treatment: This electrochemical method can effectively remove COD and color from DDNP wastewater. []
  • Adsorption using XDA-1 resin: This method utilizes macroporous resin to adsorb nitrophenols from DDNP wastewater. []

Q8: Have there been any computational studies on DDNP and its isomers?

A: Yes, density functional theory (DFT) calculations have been performed to study the properties of DDNP isomers, including their electronic stability and aromaticity. [] These studies provide insights into the relationship between the molecular structure and explosive properties of diazodinitrophenols.

Q9: What are the future directions for research on DDNP?

A9: Future research on DDNP should focus on:

  • Developing more environmentally friendly synthesis and manufacturing processes. []
  • Improving the performance and reliability of DDNP-based primers. []
  • Exploring the potential of DDNP analogs and derivatives with enhanced properties. []
  • Expanding the use of computational methods to design and optimize new primary explosives. []

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